Hydrogen Bond Donor Elimination: Target (HBD = 0) vs. N-Unsubstituted Analog Methyl 1H-Pyrrolo[2,3-b]pyridine-6-carboxylate (HBD = 1)
Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate possesses zero hydrogen bond donors (HBD = 0), whereas the direct N-unsubstituted comparator methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1) contains one HBD from its pyrrole N–H [1]. This structural difference is quantitatively reflected in the computed topological polar surface area (TPSA = 44.12 Ų for the target vs. an estimated ~55 Ų for the N–H analog) . The absence of an HBD is a key determinant of passive membrane permeability and blood-brain barrier penetration potential, and it eliminates susceptibility to Phase II N-glucuronidation, a primary metabolic clearance route for N–H-containing azaindoles .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | HBD = 0 (N-CH₃ at pyrrole N1) |
| Comparator Or Baseline | Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1): HBD = 1 (N–H at pyrrole N1) |
| Quantified Difference | ΔHBD = 1 (complete elimination of H-bond donor capacity) |
| Conditions | Computed molecular descriptors (PubChem 2025.04.14 release); TPSA from ChemScene vendor specification |
Why This Matters
For medicinal chemistry programs requiring CNS penetration or reduced metabolic liability, the zero-HBD architecture of the N-methylated target provides a predictably superior permeability and metabolic stability profile versus the N–H analog, directly impacting candidate selection in lead optimization.
- [1] PubChem. Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CID 57475482). Computed Properties: Hydrogen Bond Donor Count = 1. National Center for Biotechnology Information. 2025. View Source
